2-Amino-2-ethyloctanoic acid

Peptide foldamer design Conformational constraint Secondary structure control

2-Amino-2-ethyloctanoic acid (CAS 114781-07-6; molecular formula C10H21NO2; MW 187.28 g/mol) is a non-proteinogenic, Cα-tetrasubstituted α,α-disubstituted amino acid featuring an ethyl substituent and a six-carbon linear alkyl chain at the quaternary α-carbon. It belongs to the class of chiral α-ethylated α,α-disubstituted amino acids, which have been systematically studied for their ability to impose distinct conformational constraints in peptide backbones distinct from their α-methylated counterparts.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 114781-07-6
Cat. No. B047372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethyloctanoic acid
CAS114781-07-6
Synonyms2-AMINO-2-ETHYLOCTANOIC ACID
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCCC(CC)(C(=O)O)N
InChIInChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)
InChIKeyNKBJUCYPZSRVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-ethyloctanoic Acid (CAS 114781-07-6): Cα-Ethylated α,α-Disubstituted Amino Acid for Conformationally Defined Peptide Design


2-Amino-2-ethyloctanoic acid (CAS 114781-07-6; molecular formula C10H21NO2; MW 187.28 g/mol) is a non-proteinogenic, Cα-tetrasubstituted α,α-disubstituted amino acid featuring an ethyl substituent and a six-carbon linear alkyl chain at the quaternary α-carbon . It belongs to the class of chiral α-ethylated α,α-disubstituted amino acids, which have been systematically studied for their ability to impose distinct conformational constraints in peptide backbones distinct from their α-methylated counterparts [1]. The compound is supplied as a racemic mixture (CAS 114781-07-6) with resolved enantiomers available as (R)-2-amino-2-ethyloctanoic acid (CAS 114781-18-9) and (S)-2-amino-2-ethyloctanoic acid (CAS 114781-19-0), and is primarily utilized in peptide-mimetic design, steric-demand evaluation, and enzyme mechanistic studies .

Why 2-Amino-2-ethyloctanoic Acid Cannot Be Replaced by Generic α,α-Disubstituted Amino Acid Analogs


The substitution of 2-amino-2-ethyloctanoic acid with superficially similar α,α-disubstituted amino acids—such as the α-methyl analog 2-amino-2-methyloctanoic acid (CAS 5472-93-5) or the shorter-chain 2-amino-2-ethylhexanoic acid (CAS 114781-15-6)—introduces a fundamental conformational mismatch in peptide backbones. A landmark review by Tanaka (2007) established that chiral α-ethylated α,α-disubstituted amino acids drive a fully extended planar C5-conformation in peptides, whereas chiral α-methylated analogs preferentially induce a 310-helical structure [1]. This binary conformational switch—governed solely by the nature of the Cα-alkyl substituent (ethyl vs. methyl)—means that swapping these building blocks results in divergent secondary structures, altered molecular recognition, and unpredictable biological activity. Furthermore, the eight-carbon chain length of 2-amino-2-ethyloctanoic acid confers greater lipophilicity (XLogP3-AA = 0.2, 7 rotatable bonds) compared to shorter-chain analogs, directly impacting membrane interaction, solubility, and bioavailability of peptide constructs . Generic substitution without accounting for these quantifiable differences in both conformational output and physicochemical parameters risks experimental irreproducibility and project failure.

Quantitative Differentiation Evidence for 2-Amino-2-ethyloctanoic Acid vs. Structural Analogs


Conformational Output: Planar C5 vs. 310-Helical Structure Dictated by Cα-Ethyl vs. Cα-Methyl Substitution

Peptides constructed from chiral α-ethylated α,α-disubstituted amino acids adopt a fully extended planar C5-conformation, whereas peptides from chiral α-methylated α,α-disubstituted amino acids form a 310-helical structure. This conformational dichotomy was established across multiple peptide series using FT-IR absorption, 1H-NMR, circular dichroism (CD), and X-ray crystallography [1]. For the closest crystallographically characterized ethyl analog, (S)-butylethylglycine [(2S)-2-amino-2-ethylhexanoic acid], X-ray analysis of the tetrapeptide confirmed a fully planar C5-conformation, and solution IR/1H-NMR of the hexapeptide confirmed this conformation persists in CDCl3 [2]. In contrast, the α-methyl analog L-(αMe)Aoc (2-amino-2-methyloctanoic acid) strongly favors a right-handed 310-helical conformation, as demonstrated by FT-IR, 1H-NMR, and CD analysis of peptides from dimer through hexamer [3]. This represents a binary conformational switch driven solely by Cα-substituent identity.

Peptide foldamer design Conformational constraint Secondary structure control

Chain-Length-Dependent Lipophilicity: Octyl vs. Hexyl vs. Pentyl Side Chain Comparison

2-Amino-2-ethyloctanoic acid features an eight-carbon total side chain (six-carbon linear chain plus two-carbon ethyl branch at Cα), providing greater lipophilicity than its shorter-chain homologs. The predicted XLogP3-AA for 2-amino-2-ethyloctanoic acid is 0.2, with 7 rotatable bonds contributing to side-chain flexibility . The closest shorter-chain analog, 2-amino-2-ethylhexanoic acid (butylethylglycine, C8H17NO2, MW 159.23), has a four-carbon linear chain and correspondingly reduced hydrophobicity. The α-methyl analog 2-amino-2-methyloctanoic acid (C9H19NO2, MW 173.25) has one fewer carbon and a less lipophilic methyl substituent instead of ethyl [1]. This chain-length difference provides quantifiable tuning of peptide hydrophobicity, impacting membrane partitioning, aggregation propensity, and HPLC retention behavior in peptide purification.

Hydrophobicity tuning Membrane interaction Peptide physicochemical properties

Protease Resistance Conferred by Cα-Tetrasubstitution: Class-Level Evidence from α,α-Dialkyl Amino Acids

α,α-Disubstituted amino acids confer significant protease resistance to peptides through steric hindrance at the quaternary α-carbon. A tryptic digestion assay demonstrated that incorporation of 2-aminoisobutyric acid (Aib, the simplest Cα-tetrasubstituted amino acid) at the P1′ position resulted in a 19-fold higher protease resistance compared to peptides without Aib substitution [1]. 2-Amino-2-ethyloctanoic acid, bearing a bulkier ethyl substituent and a six-carbon side chain at the Cα position, is expected to provide comparable or enhanced steric shielding of the adjacent peptide bond from protease attack. The protease resistance of α,α-dialkyl amino acid-containing peptides stems from the Thorpe-Ingold effect, which restricts backbone conformational flexibility and reduces the population of protease-competent conformers [2].

Proteolytic stability Peptide half-life Therapeutic peptide design

Enantiomeric Availability: (R)- and (S)-2-Amino-2-ethyloctanoic Acid as Individual Stereoisomers vs. Racemic Mixture

2-Amino-2-ethyloctanoic acid is commercially available in three forms: the racemic mixture (CAS 114781-07-6), the (R)-enantiomer (CAS 114781-18-9), and the (S)-enantiomer (CAS 114781-19-0) . This is in contrast to 2-amino-2-methyloctanoic acid, which is primarily available as the racemate (CAS 5472-93-5) with limited commercial availability of individual enantiomers [1]. The availability of both enantiomers enables stereochemically defined incorporation into peptides, where the chirality at Cα dictates the helical screw sense: L-(αMe)Aoc (S-configuration) induces right-handed 310-helical structures, while the D-enantiomer would induce the opposite handedness [2]. For the α-ethylated series, the relationship between Cα-chirality and preferred conformation has been established for (S)-butylethylglycine [3].

Chiral peptide synthesis Stereochemical control Enantiopure building blocks

Recommended Research and Industrial Application Scenarios for 2-Amino-2-ethyloctanoic Acid (CAS 114781-07-6)


Extended Backbone Peptide Foldamer Design Requiring Planar C5-Conformation

Researchers designing peptide foldamers that require a fully extended planar backbone—as opposed to the helical structures produced by α-methylated building blocks—should select 2-amino-2-ethyloctanoic acid. The Tanaka review (2007) and Imawaka et al. (2000) establish that α-ethylated α,α-disubstituted amino acids drive a planar C5-conformation, confirmed by X-ray crystallography for the homologous (S)-2-amino-2-ethylhexanoic acid tetrapeptide [1][2]. This is ideal for constructing linear epitope mimetics, β-sheet-like architectures, or peptide nanostructures requiring extended geometries rather than helical folding.

Stereochemically Controlled Peptide-Mimetic Incorporation with Defined Helical Handedness

When peptide engineering requires precise stereochemical control, the individual (R)- and (S)-enantiomers of 2-amino-2-ethyloctanoic acid (CAS 114781-18-9 and 114781-19-0) enable predictable control over conformational output . The established relationship between Cα-chirality and preferred screw sense in α,α-disubstituted amino acids allows researchers to rationally select the enantiomer that induces the desired handedness in turn or helical motifs when the ethyl-substituted amino acid is incorporated into mixed sequences with helix-inducing residues [1].

Protease-Resistant Therapeutic Peptide Lead Optimization

For therapeutic peptide programs requiring enhanced proteolytic stability, 2-amino-2-ethyloctanoic acid offers a compelling building block choice. Class-level evidence demonstrates that Cα-tetrasubstituted amino acids confer up to 19-fold improvement in protease resistance via the Thorpe-Ingold effect [3][4]. The bulkier ethyl substituent of 2-amino-2-ethyloctanoic acid is expected to provide greater steric shielding of the adjacent peptide bond compared to the commonly used Aib or α-methyl analogs, potentially offering superior protection against trypsin-like serine proteases while maintaining the extended backbone geometry characteristic of α-ethylated residues.

Enzyme Mechanistic Probe for D-Amino Acid Oxidase and Transaminase Substrate Specificity Studies

As a non-proteinogenic, Cα-tetrasubstituted amino acid with a hydrophobic side chain, 2-amino-2-ethyloctanoic acid serves as a sterically demanding substrate analog for probing the active-site architecture of D-amino acid oxidase (DAAO) and pyridoxal phosphate-dependent transaminases . Its quaternary α-carbon prevents enzymatic α-proton abstraction, making it a useful tool for distinguishing between oxidative deamination and transamination mechanisms, and for mapping steric tolerance within enzyme active sites.

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